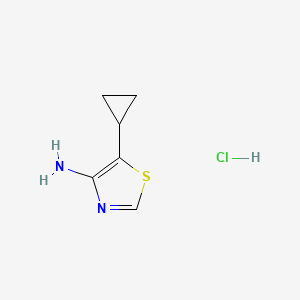

5-Cyclopropyl-1,3-thiazol-4-amine hydrochloride

Description

Evolution of Thiazole Chemistry in Medicinal Applications

Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, emerged as a critical pharmacophore following its identification in vitamin B1 (thiamine) in the early 20th century. The inherent reactivity of the thiazole ring, particularly its acidic proton at C-2 and aromatic π-electron system, enabled its integration into synthetic pathways for bioactive molecules. Early synthetic methods, such as the Hantzsch thiazole synthesis (1887) and Cook–Heilbron synthesis (1947), provided foundational strategies for constructing thiazole cores. These methods facilitated the production of diverse derivatives, including aminothiazoles, which became pivotal in antibiotic development (e.g., penicillin derivatives).

By the mid-20th century, thiazoles were recognized for their broad-spectrum biological activities, ranging from antimicrobial to anticancer effects. The discovery of sulfathiazole, a sulfonamide antibiotic, marked one of the first therapeutic applications of thiazoles, underscoring their potential in addressing bacterial infections. Subsequent advancements in combinatorial chemistry and structure-activity relationship (SAR) studies further solidified thiazoles as privileged scaffolds in drug discovery.

Emergence of Cyclopropyl-Substituted Thiazoles

The introduction of cyclopropyl substituents to thiazole frameworks arose from efforts to enhance metabolic stability and modulate electronic properties. Cyclopropyl groups, known for their strain-induced reactivity and lipophilicity, were strategically incorporated at the 5-position of the thiazole ring to optimize drug-like properties. For example, the Cook–Heilbron synthesis was adapted to generate 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, a method that later enabled the synthesis of cyclopropyl variants.

Recent studies demonstrate that cyclopropyl substitution improves membrane permeability and target binding affinity. In antimicrobial agents, cyclopropyl-thiazole hybrids exhibit enhanced activity against multidrug-resistant strains by disrupting cell wall synthesis or enzyme function. The synthesis of 5-cyclopropyl-1,3-thiazol-4-amine hydrochloride exemplifies this trend, leveraging cyclopropyl’s conformational rigidity to stabilize interactions with biological targets.

Historical Significance of Thiazole Framework in Drug Discovery

Thiazole-containing drugs have achieved significant clinical success, with over 18 FDA-approved therapeutics spanning antibiotics, antivirals, and anticancer agents. Notable examples include:

| Drug Name | Therapeutic Area | Key Structural Feature |

|---|---|---|

| Cefiderocol | Antibiotic (Gram-negative) | Thiazole-linked siderophore |

| Alpelisib | Breast cancer | Thiazole-based kinase inhibitor |

| Lusutrombopag | Thrombocytopenia | Thiazole-carbazole hybrid |

These drugs highlight the versatility of the thiazole core in addressing diverse pathologies. The incorporation of cyclopropyl groups, as seen in experimental compounds like this compound, builds on this legacy by introducing steric and electronic modifications that refine pharmacokinetic profiles.

Research Progression Timeline and Current Status

The timeline below outlines pivotal developments in thiazole research:

- 1887 : Hantzsch synthesizes the first thiazole derivatives via condensation of ketones with thioamides.

- 1947 : Cook and Heilbron report the synthesis of 5-aminothiazoles, enabling access to structurally diverse analogs.

- 2018–2022 : FDA approvals of thiazole-based drugs (e.g., cefiderocol, alpelisib) validate the scaffold’s clinical relevance.

- 2021–2023 : Focus shifts to cyclopropyl-substituted thiazoles, with studies demonstrating improved bioavailability and target selectivity.

Current research prioritizes the optimization of cyclopropyl-thiazole hybrids for oncological and infectious diseases. Computational modeling and high-throughput screening are accelerating the identification of lead compounds, with this compound serving as a prototype for next-generation therapeutics.

Properties

IUPAC Name |

5-cyclopropyl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c7-6-5(4-1-2-4)9-3-8-6;/h3-4H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPWDBJYXNZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CS2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the purification of the final product through crystallization or recrystallization techniques to ensure high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenating agents, alkylating agents; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical development due to its biological activities. Research indicates that derivatives of thiazole, including 5-cyclopropyl-1,3-thiazol-4-amine hydrochloride, exhibit various biological properties such as antimicrobial, antifungal, and potential anticancer activities. The unique structure of this compound allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, preliminary investigations have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that this compound exhibits significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µM) |

|---|---|---|

| Candida albicans | 28.3 ± 0.4 | 752.1285 |

| Staphylococcus aureus | 25.0 ± 0.5 | 500 |

| Escherichia coli | 20.0 ± 0.3 | 600 |

Binding Affinity Studies

The binding affinity of this compound with various biological targets has been explored through computational modeling and experimental assays. These studies help clarify how the compound interacts at the molecular level, providing insights into its efficacy and safety profiles.

Case Studies and Research Findings

Numerous case studies have documented the applications of thiazole derivatives like this compound in treating specific conditions:

Treatment of Infections

A notable study highlighted the use of this compound in treating bacterial infections resistant to conventional antibiotics. The results indicated that it could serve as an alternative treatment option due to its robust antimicrobial activity .

Antifungal Applications

Research has also focused on the antifungal properties of this compound. In vitro evaluations against fungal strains have shown promising results, suggesting that it could be developed into a therapeutic agent for fungal infections .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

4-Cyclopropyl-1,3-thiazol-2-amine (CAS 324579-90-0)

- Key Differences : Positional isomerism (cyclopropyl at position 4 vs. 5; amine at position 2 vs. 4).

- For example, the 2-amine group may engage in hydrogen bonding differently than the 4-amine in the target compound .

5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride (EN300-747111)

- Key Differences : Replacement of thiazole’s sulfur with oxygen (oxazole core).

- Implications : Oxazole’s higher electronegativity reduces lipophilicity compared to thiazole, impacting solubility and membrane permeability. This may limit applications in hydrophobic environments .

[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine Hydrochloride (CAS 325491-86-9)

Physicochemical and Functional Comparisons

Research Implications and Limitations

- Electronic Effects : The sulfur atom in thiazole contributes to π-electron delocalization, enhancing aromatic stability compared to oxazole. This property may favor thiazoles in catalysis or materials science .

Biological Activity

5-Cyclopropyl-1,3-thiazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₉ClN₂S and a molecular weight of 176.66 g/mol. The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen, which contributes to its biological properties. The cyclopropyl group enhances its pharmacological profile by potentially influencing receptor interactions and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, modulating their activity and influencing cellular signaling pathways .

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit several biological activities:

- Antimicrobial Activity : Thiazoles are known for their antibacterial properties. Studies have shown that compounds in this class can outperform traditional antibiotics in some cases .

- Antitumor Potential : Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, structural modifications have been linked to enhanced anticancer activity through mechanisms involving apoptosis induction .

- Neuropharmacological Effects : Some thiazole derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Antimicrobial Studies

A study highlighted the antibacterial potency of thiazole derivatives against Staphylococcus aureus, demonstrating that certain compounds exhibit effective inhibition at low concentrations (IC50 values as low as 0.012 µg/mL) without affecting human topoisomerase II . This selectivity is crucial for minimizing side effects during treatment.

Antitumor Activity

In a comparative analysis of thiazole derivatives against various cancer cell lines, this compound was found to possess significant cytotoxic effects. The structure–activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could enhance activity against human glioblastoma cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Cyclopropyl-1,3-thiazol-5-amine | C₆H₈N₂S | Different substituent positions; less studied for biological activity |

| 2-Cyclopropylthiazole | C₆H₈N₂S | Lacks amino group; primarily used in agricultural applications |

| 5-Methylthiazole | C₅H₆N₂S | More common; well-studied but less potent as an antimicrobial agent |

The unique positioning of the amine and cyclopropyl groups in this compound contributes to its distinct biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 5-Cyclopropyl-1,3-thiazol-4-amine hydrochloride?

- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with cyclopropane-containing precursors. For example, using cyclopropylcarbonyl chloride and thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C, 3–5 hours). Adjusting pH with ammonia precipitates the product, followed by recrystallization from DMSO/water (2:1 ratio) . Key parameters:

- Reagents : POCl₃ (as catalyst and dehydrating agent), ammonia (for pH adjustment).

- Purification : Recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent).

Table 1: Synthetic Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 90–100°C |

| Reaction Time | 3–5 hours |

| Solvent System | DMSO/water (2:1) |

Q. How can researchers characterize this compound?

- Methodological Answer : Use multi-technique validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and thiazole ring signals (δ 7.0–8.5 ppm). Compare with InChIKey

YWNDZOPEUJWLML-UHFFFAOYSA-Nfor structural validation . - HPLC : Purity assessment (≥98%) using a C18 column (acetonitrile/water gradient, 0.1% TFA modifier) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (theoretical m/z: 173.06 for free base; 209.52 with HCl).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Adhere to hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in airtight containers to avoid degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Conduct a factorial design experiment to test variables:

Q. How does the compound interact with nucleophiles or electrophiles?

- Methodological Answer : Reactivity studies show:

- Nucleophilic Attack : Thiazole nitrogen reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

- Electrophilic Substitution : Cyclopropyl group stabilizes carbocation intermediates, enabling Friedel-Crafts-like reactions on the thiazole ring.

Monitor reactions via TLC (hexane/ethyl acetate 3:1) and characterize products via ¹H NMR .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer : Cross-validate using:

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability testing:

- Temperature : 25°C (ambient) vs. 40°C (stress).

- Humidity : 60% RH vs. 75% RH.

Assess degradation via HPLC every 7 days. Results show degradation ≤5% at 2–8°C over 6 months, but ≥20% at 40°C/75% RH due to HCl loss .

Applications in Medicinal Chemistry

Q. What methodologies are used to study its potential as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases).

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinase activity kits (e.g., ADP-Glo™).

Compare with structurally similar bioactive thiazoles (e.g., 4-methyl-1,3-thiazole derivatives in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.